molecular formula C12H13N3O2S B2862410 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile CAS No. 2418674-51-6

4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile

Cat. No.: B2862410
CAS No.: 2418674-51-6
M. Wt: 263.32
InChI Key: PZZQBNRCEVHCGL-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxazole ring, a thiomorpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the cyclopropyl group. The thiomorpholine ring is then constructed, and finally, the nitrile group is added. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole or thiomorpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The oxazole and thiomorpholine rings could play a role in binding to specific molecular targets, while the nitrile group might be involved in covalent interactions. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile include other oxazole derivatives, thiomorpholine derivatives, and compounds with nitrile groups. Examples might include:

  • 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)piperidine-3-carbonitrile
  • 4-(3-Cyclopropyl-1,2-oxazole-5-carbonyl)morpholine-3-carbonitrile

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties. The presence of the cyclopropyl ring adds strain and reactivity, while the oxazole and thiomorpholine rings provide sites for interaction with biological targets. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2-oxazole-5-carbonyl)thiomorpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-6-9-7-18-4-3-15(9)12(16)11-5-10(14-17-11)8-1-2-8/h5,8-9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZQBNRCEVHCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)C(=O)N3CCSCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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